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molecular formula C11H10ClNO3 B1584285 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 39629-87-3

1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1584285
M. Wt: 239.65 g/mol
InChI Key: QPYOMMCYFFZXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05145865

Procedure details

Lithium aluminum hydride (2.93 g) is suspended in THF (90 ml) under ice-cooling and thereto is added 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid (4.63 g) in portions. The mixture is stirred under refluxing for 20 hours. Ethyl acetate and a small amount of 1N aqueous sodium hydroxide solution are added to the reaction mixture to decompose the excess reducing agent. The mixture is filtered and the filtrate is concentrated under reduced pressure. The residue is subjected to silica gel column chromatography and eluted with a mixed solvent of chloroform/methanol [40:1 (v/v)]to give the desired product (4.00 g).
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
4.63 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([N:14]2[C:18](=O)[CH2:17][CH:16]([C:20](O)=[O:21])[CH2:15]2)=[CH:10][CH:9]=1.C(OCC)(=O)C.[OH-].[Na+]>C1COCC1>[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([N:14]2[CH2:18][CH2:17][CH:16]([CH2:20][OH:21])[CH2:15]2)=[CH:10][CH:9]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
2.93 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
4.63 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1CC(CC1=O)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
WASH
Type
WASH
Details
eluted with a mixed solvent of chloroform/methanol [40:1 (v/v)]to

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1CC(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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